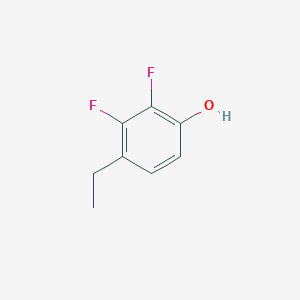

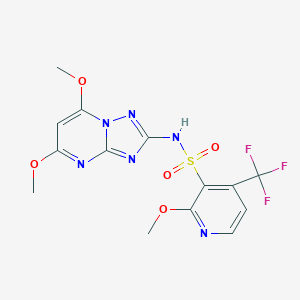

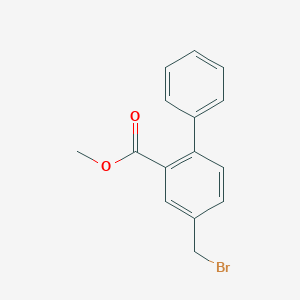

![molecular formula C9H8O B039329 Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde CAS No. 112892-88-3](/img/structure/B39329.png)

Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related bicyclic compounds involves innovative techniques such as palladium-catalyzed cycloalkenylation, which has been applied to synthesize bicyclo[4.3.0]nonanes and bicyclo[3.3.0]octanes, among others. This method demonstrates the versatility and efficiency of palladium catalysis in constructing complex bicyclic frameworks from simpler precursors (Toyota et al., 2002).

Molecular Structure Analysis

The molecular structure of bicyclic compounds, including those similar to “Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde,” has been elucidated through various methods, including X-ray crystallography. The bis(tricarbonyliron) derivative of 3,3′-bis(bicyclo[4.2.0] octa-2,4-diene) reveals the intricate details of bicyclic structures, providing insights into their three-dimensional conformation and potential reactivity (Cotton & Troup, 1974).

Chemical Reactions and Properties

Bicyclic compounds exhibit a range of chemical reactions, including Diels-Alder reactions, which are pivotal in the synthesis of complex organic molecules. For instance, the divergent synthesis of bicyclo[3.2.1]octenes demonstrates the utility of Nazarov reagents and alkenyl 1,2-diketones in constructing bicyclic structures with high stereocontrol (Liu et al., 2020).

Applications De Recherche Scientifique

Application in Industrial Chemistry

- Field : Industrial Chemistry

- Summary : Silicon organic compounds, including Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane, are widely used as intermediates in various syntheses and as target substances in industrial chemistry .

- Methods : The compound was synthesized via a three-stage synthesis starting from benzocyclobutene and (2-bromo-vinyl)-benzene . The structure of the product was determined using 1H- and 13C-NMR and HRMS .

- Results : The synthesis resulted in the successful production of Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane .

Application in the Production of Polysiloxanes and Polysilanes

- Field : Material Science

- Summary : Polysiloxanes and polysilanes, which include Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane, are known as coupling agents for enhanced adhesion . They increase mechanical and dielectric properties of composites, improve dispersion of pigments and industrial minerals, provide crosslinking, immobilize catalysts, and bind biomaterials .

- Methods : The polymerization of these compounds occurs due to the presence of acrylate, silocyclobutene groups, alkenes (including vinyl, styryl, and allyl groups), etc .

- Results : Crosslinking of the polymers provides a benzocyclobutene fragment capable of thermal opening (t > 200 °C) with the formation of active o-xylylenes .

Application in the Synthesis of Bicyclo[4.2.0]octa-1,5,7-trienes

- Field : Organic Chemistry

- Summary : A range of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes can be prepared using a one-pot procedure starting from terminal aryl alkynes and catalyzed by a rhodium (I) complex .

- Methods : The synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne . The rhodium catalyst employed incorporates a flexible NHC-based pincer ligand, which interconverts between mer- and fac-coordination modes to fulfill the orthogonal mechanistic demands of the two transformations .

- Results : The preparation of bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes with high selectivity was achieved .

Application in the Fabrication of High-Density Multilayer Interconnect Structures

- Field : Material Science

- Summary : Benzocyclobutene, a compound structurally similar to Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde, is used in the fabrication of high-density multilayer interconnect structures using gold metallization and polymer interlayer dielectric .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The use of Benzocyclobutene in the fabrication process resulted in high-density multilayer interconnect structures .

Application in the Synthesis of Azabicyclo[4.2.0]octa-1,3,5-trien-8-one

- Field : Organic Chemistry

- Summary : Azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues have been synthesized .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The synthesis resulted in the successful production of Azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues .

Application in the Fabrication of High-Density Multilayer Interconnect Structures

- Field : Material Science

- Summary : Benzocyclobutene, a compound structurally similar to Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde, is used in the fabrication of high-density multilayer interconnect structures using gold metallization and polymer interlayer dielectric .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The use of Benzocyclobutene in the fabrication process resulted in high-density multilayer interconnect structures .

Propriétés

IUPAC Name |

bicyclo[4.2.0]octa-1(6),2,4-triene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c10-6-7-1-2-8-3-4-9(8)5-7/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVKWICRTVJWFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C1C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473966 | |

| Record name | Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde | |

CAS RN |

112892-88-3 | |

| Record name | Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

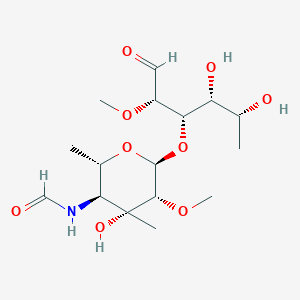

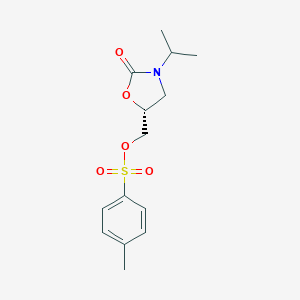

![3-Methyl-3,3a,3b,4,5,6,6a,6b-octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrazole](/img/structure/B39255.png)

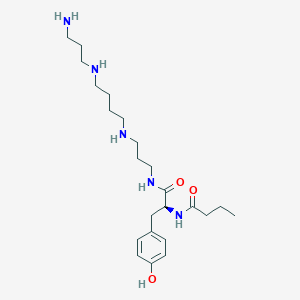

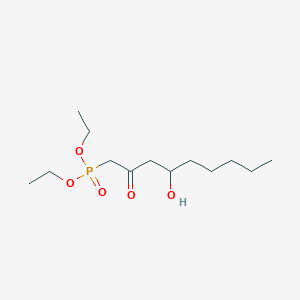

![2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B39262.png)

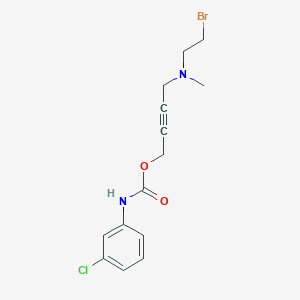

![3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one](/img/structure/B39265.png)